Cas no 876873-04-0 (N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide)

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide is a specialized organic compound featuring a furan-carboxamide core with acetylphenyl and chloro-nitrophenyl substituents. Its structural complexity offers potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of electron-withdrawing groups (nitro and chloro) enhances reactivity, making it a candidate for further derivatization. The acetyl moiety provides a handle for additional functionalization, while the furan ring contributes to its rigidity and potential binding affinity. This compound is suited for applications requiring precise molecular interactions, such as enzyme inhibition or receptor modulation. Its purity and stability under controlled conditions ensure reliability in experimental settings.
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide structure
876873-04-0 structure
Product name:N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
CAS No:876873-04-0
MF:C20H15ClN2O5
MW:398.79650425911
CID:5438253

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
    • Inchi: 1S/C20H15ClN2O5/c1-11(24)13-4-3-5-15(8-13)22-20(25)17-10-19(28-12(17)2)16-7-6-14(21)9-18(16)23(26)27/h3-10H,1-2H3,(H,22,25)
    • InChI Key: CREXRNPZTFHHRP-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(Cl)C=C2[N+]([O-])=O)=CC(C(NC2=CC=CC(C(C)=O)=C2)=O)=C1C

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3215-0283-20mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3215-0283-40mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3215-0283-20μmol
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3215-0283-10μmol
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3215-0283-4mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F3215-0283-50mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F3215-0283-2mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3215-0283-1mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3215-0283-15mg
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3215-0283-2μmol
N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide
876873-04-0 90%+
2μmol
$57.0 2023-07-28

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide Related Literature

Additional information on N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide

N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide: A Comprehensive Overview

The compound N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide (CAS No. 876873-04-0) is a complex organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines aromatic rings, a furan moiety, and functional groups such as acetyl and nitro groups. The acetyl group at the 3-position of the phenyl ring and the nitro group at the 2-position of the chlorophenyl ring contribute to its distinctive chemical properties.

Recent studies have highlighted the importance of furan-containing compounds in drug design due to their ability to interact with biological targets such as enzymes and receptors. The 2-methylfuran-3-carboxamide core of this compound adds flexibility and electronic diversity, making it a promising candidate for further exploration in medicinal chemistry. Researchers have also focused on the substitution patterns of aromatic rings, particularly the 4-chloro-2-nitrophenyl group, which can influence the compound's stability, solubility, and bioavailability.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. The combination of an acetylphenyl group with a nitro-substituted chlorophenyl group creates a highly functionalized structure that can be tailored for specific therapeutic applications. For instance, the nitro group is known for its electron-withdrawing properties, which can enhance the reactivity of the molecule in certain biochemical pathways. Similarly, the acetyl group can modulate the lipophilicity of the compound, making it more amenable to crossing biological membranes.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Using molecular docking studies and quantitative structure-property relationship (QSPR) models, scientists have identified potential binding sites for this compound on various protein targets. These findings suggest that N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide could exhibit activity against enzymes involved in inflammation, cancer, and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has shown promise in materials science. The furan moiety is known for its ability to form stable radicals under certain conditions, making it a valuable component in the synthesis of advanced materials such as conductive polymers and radical-based sensors. The presence of electron-withdrawing groups like the nitrophenyl ring further enhances the electronic properties of the molecule, potentially leading to applications in optoelectronics and energy storage.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts acylation for introducing the acetyl group and nucleophilic aromatic substitution for incorporating the nitrophenyl moiety. Researchers have also explored green chemistry approaches to improve the efficiency and sustainability of these reactions.

Despite its potential, there are challenges associated with scaling up the production of this compound. The steric hindrance introduced by the bulky substituents can complicate purification processes, while the sensitivity of certain functional groups may require specialized handling techniques. However, ongoing research into novel synthetic pathways and purification methods is expected to address these issues in the near future.

In conclusion, N-(3-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxamide (CAS No. 876873-04-0) represents a fascinating example of how complex organic molecules can be designed for diverse applications. With its unique structure and functional groups, this compound holds great promise for advancing both medicinal chemistry and materials science. As research continues to uncover its full potential, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.

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